

# A Comparative Analysis of Fedratinib and JAK-IN-35 for JAK2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JAK-IN-35 |           |
| Cat. No.:            | B1682784  | Get Quote |

For researchers and drug development professionals, the landscape of Janus kinase (JAK) inhibitors is of significant interest, particularly for their therapeutic potential in myeloproliferative neoplasms and other malignancies. This guide provides a comparative overview of two such inhibitors: fedratinib, an FDA-approved drug for myelofibrosis, and JAK-IN-35, a lesser-known compound available for research purposes. While a direct, comprehensive comparison is hampered by the limited publicly available data for JAK-IN-35, this document summarizes the existing evidence for both, highlighting the robust clinical data supporting fedratinib's efficacy.

Fedratinib is an oral, selective inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] It has undergone extensive clinical evaluation and is approved for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis.[2][3] In contrast, **JAK-IN-35** (also known as TG46) is described as a JAK2 inhibitor for cancer research, with very limited data available in the public domain.[4][5]

# Mechanism of Action: Targeting the JAK-STAT Pathway

Both fedratinib and **JAK-IN-35** are understood to exert their effects by inhibiting JAK2, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for the regulation of cellular proliferation, differentiation, and survival, and its aberrant activation is a hallmark of myeloproliferative neoplasms.[6] By blocking JAK2, these inhibitors can disrupt the downstream signaling cascade, leading to reduced proliferation of malignant cells and a decrease in the production of pro-inflammatory cytokines.[6]



Fedratinib binds to the ATP-binding site of the JAK2 kinase domain, thereby preventing its phosphorylation activity and subsequent downstream signaling.[6] While it is highly selective for JAK2, it also shows some activity against other JAK family members, albeit at significantly lower potencies.[6] The precise binding mode and full selectivity profile of **JAK-IN-35** are not well-documented in available literature.



Click to download full resolution via product page

**Figure 1.** Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of fedratinib and **JAK-IN-35** on JAK2.

## **Efficacy Data: A Tale of Two Compounds**

A significant disparity exists in the available efficacy data for fedratinib and **JAK-IN-35**. Fedratinib has been rigorously evaluated in multiple clinical trials, providing a solid evidence base for its clinical utility. In contrast, the data for **JAK-IN-35** is limited to in vitro biochemical assays from commercial vendors, with no publicly available preclinical or clinical results.

#### Fedratinib: Clinical Efficacy in Myelofibrosis

The efficacy of fedratinib has been demonstrated in several key clinical trials, including JAKARTA, JAKARTA2, and FREEDOM2. These studies have consistently shown that fedratinib leads to significant reductions in spleen volume and improvements in myelofibrosis-related symptoms.



Table 1: Biochemical Potency of Fedratinib against JAK Family Kinases

| Kinase                                                      | IC50 (nM) | Selectivity vs. JAK2 |
|-------------------------------------------------------------|-----------|----------------------|
| JAK2                                                        | 3         | -                    |
| JAK1                                                        | 105       | 35-fold              |
| TYK2                                                        | 405       | 135-fold             |
| JAK3                                                        | >1000     | >334-fold            |
| Data from preclinical in vitro and pharmacokinetic studies. |           |                      |

[2][7][8]

Table 2: Clinical Efficacy of Fedratinib in Myelofibrosis (JAKARTA and JAKARTA2 Trials)

| Trial                                                                                         | Patient Population                      | Primary Endpoint                               | Result                                                                           |
|-----------------------------------------------------------------------------------------------|-----------------------------------------|------------------------------------------------|----------------------------------------------------------------------------------|
| JAKARTA                                                                                       | JAK inhibitor-naïve                     | Spleen volume<br>reduction ≥35% at<br>week 24  | 47% (fedratinib) vs.<br>1% (placebo)[9]                                          |
| Symptom response rate at week 24                                                              | 40% (fedratinib) vs.<br>9% (placebo)[9] |                                                |                                                                                  |
| JAKARTA2                                                                                      | Previously treated with ruxolitinib     | Spleen volume reduction ≥35% at end of cycle 6 | ~30% of patients with relapsed/refractory disease or ruxolitinib intolerance[10] |
| Data from the pivotal<br>phase III JAKARTA<br>and phase II<br>JAKARTA2 trials.[9]<br>[11][12] |                                         |                                                |                                                                                  |

Table 3: Efficacy of Fedratinib in Ruxolitinib-Failed/Intolerant Myelofibrosis (FREEDOM2 Trial)



| Endpoint                                        | Fedratinib (n=134)                   | Best Available Therapy<br>(BAT) (n=67) |
|-------------------------------------------------|--------------------------------------|----------------------------------------|
| Spleen volume reduction ≥35% at end of cycle 6  | 36%                                  | 6%[13]                                 |
| Symptom response rate at end of cycle 6         | Not reported in the primary analysis | Not reported in the primary analysis   |
| Data from the phase III FREEDOM2 trial.[13][14] |                                      |                                        |

#### **JAK-IN-35**: Limited Biochemical Data

The publicly available efficacy data for **JAK-IN-35** is sparse and inconsistent. Two different suppliers report conflicting IC50 values for its inhibitory activity against JAK2. There is no information on its selectivity against other JAK family kinases or other kinases in the human kinome.

Table 4: Biochemical Potency of JAK-IN-35 against JAK2

| Parameter                               | Value   | Source                    |
|-----------------------------------------|---------|---------------------------|
| IC50 (cellular)                         | 9.59 μΜ | AdipoGen Life Sciences[4] |
| IC50                                    | 12.5 μΜ | Cayman Chemical[5]        |
| Data as reported by commercial vendors. |         |                           |

## **Experimental Protocols**

Detailed experimental protocols for the clinical trials of fedratinib are extensive and can be found in the respective clinical trial publications. Below are generalized methodologies for key in vitro assays used to characterize JAK inhibitors.

### In Vitro Kinase Inhibition Assay (General Protocol)



This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

- Reagents and Materials: Recombinant JAK enzyme, kinase buffer, ATP, substrate peptide, and the test compound (e.g., fedratinib or JAK-IN-35).
- Procedure:
  - A series of dilutions of the test compound are prepared.
  - The recombinant JAK enzyme is incubated with the test compound dilutions in a kinase reaction buffer.
  - The kinase reaction is initiated by the addition of ATP and a suitable substrate peptide.
  - The reaction is allowed to proceed for a defined period at a specific temperature.
  - The reaction is stopped, and the amount of phosphorylated substrate is quantified. This
    can be done using various methods, such as radioactivity-based assays (32P-ATP) or
    fluorescence/luminescence-based assays (e.g., LanthaScreen™, Kinase-Glo®).[15][16]
  - The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.



Click to download full resolution via product page

**Figure 2.** General workflow for an in vitro kinase inhibition assay.

## Cellular Phospho-STAT Assay (General Protocol)







This assay measures the ability of a compound to inhibit JAK-mediated phosphorylation of STAT proteins within a cellular context.

Reagents and Materials: A suitable cell line (e.g., one that expresses a constitutively active
JAK2 mutant or can be stimulated with a cytokine), cell culture medium, cytokine (if needed),
test compound, lysis buffer, and antibodies specific for phosphorylated STAT (p-STAT) and
total STAT.

#### Procedure:

- Cells are cultured in appropriate multi-well plates.
- Cells are treated with various concentrations of the test compound.
- If necessary, cells are stimulated with a cytokine (e.g., IL-3, IFN-γ) to activate the JAK-STAT pathway.
- Cells are lysed to release cellular proteins.
- The levels of p-STAT and total STAT in the cell lysates are quantified using methods such as Western blotting, ELISA, or flow cytometry.[1][17]
- The inhibition of STAT phosphorylation is determined by comparing the p-STAT levels in treated versus untreated cells.





Click to download full resolution via product page

**Figure 3.** General workflow for a cellular phospho-STAT assay.

#### Conclusion

Fedratinib is a well-characterized, selective JAK2 inhibitor with proven clinical efficacy and a manageable safety profile for the treatment of myelofibrosis. The extensive data from multiple clinical trials provide a clear understanding of its therapeutic potential. In contrast, **JAK-IN-35** remains a research compound with very limited publicly available data. The conflicting biochemical potency data and the absence of selectivity and in vivo efficacy information make a



direct comparison with fedratinib impossible at this time. For researchers and clinicians, fedratinib represents a validated therapeutic option, while **JAK-IN-35** may be a tool for early-stage, exploratory research into JAK2 inhibition. Further studies are required to elucidate the full pharmacological profile of **JAK-IN-35** and to determine if it holds any potential for future therapeutic development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mesoscale.com [mesoscale.com]
- 2. Fedratinib in myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis an option beyond ruxolitinib PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adipogen.com [adipogen.com]
- 5. caymanchem.com [caymanchem.com]
- 6. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 7. Fedratinib in 2025 and beyond: indications and future applications PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Updated results of the placebo-controlled, phase III JAKARTA trial of fedratinib in patients with intermediate-2 or high-risk myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. P1041: IMPACT OF FEDRATINIB ON SPLEEN VOLUME AND MYELOFIBROSIS SYMPTOMS IN PATIENTS WITH SUBSTANTIAL SPLENOMEGALY: POST HOC ANALYSES FROM THE JAKARTA AND JAKARTA2 TRIALS PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]



- 13. Efficacy and safety of fedratinib in patients with myelofibrosis previously treated with ruxolitinib (FREEDOM2): results from a multicentre, open-label, randomised, controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. revvity.com [revvity.com]
- To cite this document: BenchChem. [A Comparative Analysis of Fedratinib and JAK-IN-35 for JAK2 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682784#comparing-jak-in-35-and-fedratinib-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com